molecular formula C7H8BrNO B12973867 4-(2-Bromoethoxy)pyridine

4-(2-Bromoethoxy)pyridine

Cat. No.: B12973867
M. Wt: 202.05 g/mol
InChI Key: OWVPXHBAOMUURD-UHFFFAOYSA-N
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Description

4-(2-Bromoethoxy)pyridine is an organic compound that belongs to the class of pyridine derivatives. Pyridine is a six-membered aromatic heterocycle containing one nitrogen atom. The presence of the bromoethoxy group at the 4-position of the pyridine ring imparts unique chemical properties to this compound, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Bromoethoxy)pyridine typically involves the reaction of pyridine with 2-bromoethanol under specific conditions. One common method is the nucleophilic substitution reaction where pyridine is treated with 2-bromoethanol in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(2-Bromoethoxy)pyridine undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromoethoxy group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the bromoethoxy group to other functional groups like ethoxy or hydroxyl groups.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in solvents like DMF or DMSO.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted pyridine derivatives.

    Oxidation: Formation of pyridine N-oxides.

    Reduction: Formation of ethoxy or hydroxyl-substituted pyridine derivatives.

Scientific Research Applications

4-(2-Bromoethoxy)pyridine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: Employed in the development of bioactive compounds and pharmaceuticals.

    Medicine: Investigated for its potential therapeutic properties and as an intermediate in drug synthesis.

    Industry: Utilized in the production of agrochemicals, dyes, and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(2-Bromoethoxy)pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The bromoethoxy group can act as a leaving group in nucleophilic substitution reactions, facilitating the formation of new chemical bonds and functional groups.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-6-pyrrol-pyridine
  • 4-(1,2,4-Oxadiazol-5-yl)piperidine-1-carboxamides

Uniqueness

4-(2-Bromoethoxy)pyridine is unique due to the presence of the bromoethoxy group at the 4-position of the pyridine ring, which imparts distinct reactivity and chemical properties. This makes it a valuable intermediate in the synthesis of various bioactive compounds and specialty chemicals.

Properties

Molecular Formula

C7H8BrNO

Molecular Weight

202.05 g/mol

IUPAC Name

4-(2-bromoethoxy)pyridine

InChI

InChI=1S/C7H8BrNO/c8-3-6-10-7-1-4-9-5-2-7/h1-2,4-5H,3,6H2

InChI Key

OWVPXHBAOMUURD-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1OCCBr

Origin of Product

United States

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